3-(3-Methoxyphenyl)azetidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

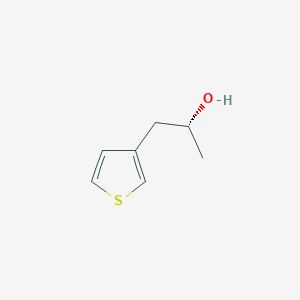

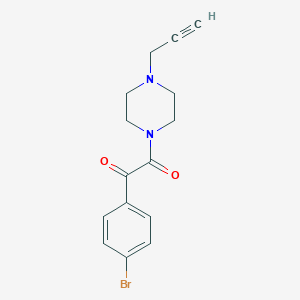

3-(3-Methoxyphenyl)azetidine hydrochloride is a chemical compound with the empirical formula C10H14ClNO . It is a solid substance and is used in the preparation of isoxazole-thiazole derivatives as GABA . It also acts as a receptor inverse agonist for use in the treatment of cognitive disorders .

Molecular Structure Analysis

The molecular weight of 3-(3-Methoxyphenyl)azetidine hydrochloride is 199.68 . The SMILES string representation of the molecule is Cl.COc1cccc(c1)C2CNC2 , which provides a linear textual representation of the compound’s structure.Physical And Chemical Properties Analysis

3-(3-Methoxyphenyl)azetidine hydrochloride is a solid substance . Its molecular weight is 199.68 . The SMILES string representation of the molecule is Cl.COc1cccc(c1)C2CNC2 .Applications De Recherche Scientifique

Anticancer Applications

- Thiourea-Azetidine Hybrids in Cancer Treatment : Research by Parmar et al. (2021) focused on the design, synthesis, and evaluation of thiourea compounds bearing an azetidine moiety, showing potential as novel antitumor agents. These compounds demonstrated significant in vitro anticancer activity against various human cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancers. A specific compound, identified as 3B, exhibited notable potency against prostate, brain, skin, and kidney cancer cell lines, surpassing the efficacy of Doxorubicin in certain cases. This study highlights the anticancer potential of azetidine derivatives through VEGFR-2 inhibition (Parmar et al., 2021).

Synthetic Approaches and Chemical Properties

- Synthesis of Dichloroazetidines : Aelterman et al. (1998) described a novel synthesis approach for 3,3-dichloroazetidines, highlighting the chemical versatility and potential utility of azetidine derivatives in synthesizing complex molecules. This work underscores the role of azetidine compounds in the development of new synthetic methodologies (Aelterman et al., 1998).

Tubulin-Targeting Antitumor Agents

- 3-Phenoxy-1,4-diarylazetidin-2-ones as Antitumor Agents : Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with potent antiproliferative activities. These compounds were found to inhibit tubulin polymerization and disrupt microtubular structure in cancer cells, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016).

Safety and Hazards

Orientations Futures

Azetidines, including 3-(3-Methoxyphenyl)azetidine hydrochloride, have many potential applications due to their unique properties. They can be used in the synthesis of various highly functional organic compounds . Furthermore, the polymers resulting from the polymerization of ring-strained nitrogen-containing monomers like azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . This suggests that there is significant potential for future research and development involving 3-(3-Methoxyphenyl)azetidine hydrochloride.

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8(5-10)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNFBPWWFIGVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)azetidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2732973.png)

![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2732974.png)

![(E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine](/img/structure/B2732979.png)

![2-{[2-(dimethylamino)ethyl]thio}-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2732987.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2732988.png)

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2732992.png)